The synthesis of Nik-smi1 involves several key steps in organic chemistry, typically including:
Nik-smi1's molecular structure features a complex arrangement that allows it to interact effectively with NIK. Key structural elements include:
The binding mode suggests that Nik-smi1 forms hydrogen bonds with critical residues in the NIK enzyme, enhancing its inhibitory potency .
Nik-smi1 primarily undergoes substitution reactions due to its reactive functional groups. The types of reactions include:
These reactions can yield various substituted derivatives that may have distinct biological activities.
Nik-smi1 functions by selectively inhibiting NIK, which prevents the activation of the non-canonical nuclear factor kappa B signaling pathway. The mechanism involves:
Experimental data indicate that Nik-smi1 can potently inhibit cellular responses induced by ligands such as lymphotoxin beta receptor (LTβR) without affecting canonical signaling pathways .
Nik-smi1 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological systems and therapeutic contexts .
Nik-smi1 has a wide array of applications across various fields:
NIK SMI1 ((R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide) achieves high-affinity inhibition through precise interactions with conserved residues in the adenosine triphosphate (ATP)-binding pocket of Nuclear Factor-Kappa B Inducing Kinase (NIK). Structural analyses reveal that the alkyne moiety traverses a narrow hydrophobic channel, positioning the core scaffold to form dual hydrogen bonds between its carbonyl group and the hinge region residues Glutamic Acid 472 (Glu472) and Leucine 474 (Leuc474) of NIK. This binding mode obstructs ATP coordination while exploiting unique structural features of NIK’s catalytic cleft, particularly a shallow sub-pocket that accommodates the inhibitor’s methoxypicolinamide group. The stereospecific (R)-enantiomer configuration is essential for optimal steric complementarity, as the (S)-isomer exhibits significantly reduced potency due to misalignment with the hydrophobic pocket [1] [8].
Table 1: Key Structural Interactions Between NIK SMI1 and NIK
NIK Residue | Interaction Type | Functional Role |
---|---|---|
Glu472 | Hydrogen bonding | Stabilizes inhibitor hinge binding |
Leu474 | Hydrogen bonding | Anchors inhibitor in ATP-binding cleft |
Hydrophobic pocket | Van der Waals forces | Accommodates alkyne motif |
Catalytic lysine (Lys429) | Electrostatic repulsion | Disrupts phosphate transfer |
Biochemical assays demonstrate that NIK SMI1 acts as a competitive ATP antagonist, inhibiting NIK-catalyzed ATP hydrolysis with a dissociation constant (Ki) of 0.23 ± 0.17 nanomolar for human NIK. Kinetic analyses reveal a 1.7-fold reduction in potency against murine NIK (Ki = 0.40 nanomolar), attributable to subtle interspecies variations in the ATP-binding pocket topology. Selectivity profiling across 228 human kinases shows negligible inhibition (>75% residual activity at 1 micromolar concentration) for 219 kinases, with only three off-target hits: Kinase Suppressor of Ras 1 (KHS1, Ki = 49.6 nanomolar), Leucine-Rich Repeat Kinase 2 (LRRK2, Ki = 247.8 nanomolar), and Protein Kinase D1 (PKD1, Ki = 75.2 nanomolar). This selectivity profile translates to a 41- to 757-fold functional selectivity window for NIK over off-target kinases under physiological ATP concentrations (1 millimolar), as calculated from predicted half-maximal inhibitory concentration (IC₅₀) shifts [1] [6].
Table 2: Selectivity Profile of NIK SMI1 Across Kinases
Kinase Target | Ki (nM) | Selectivity Shift vs. NIK | Predicted IC₅₀ at 1mM ATP (nM) |
---|---|---|---|
Human NIK | 0.23 | 1× | 23.2 |
KHS1 | 49.6 | 216× | 951.4 |
LRRK2 | 247.8 | 1077× | 3788 |
PKD1 | 75.2 | 326× | 17464 |
NIK SMI1 disrupts the proteolytic maturation of Nuclear Factor-Kappa B 2 (NF-κB2) precursor protein p100 into its transcriptionally active subunit p52. Under basal conditions, NIK undergoes constitutive degradation; however, receptor activation (e.g., B-Cell Activating Factor Receptor (BAFF-R), CD40) stabilizes NIK, enabling phosphorylation of p100 at serine residues 866 and 870. NIK SMI1 (IC₅₀ = 34 nanomolar in reporter assays) blocks this phosphorylation event, preventing the recruitment of Inhibitor of Kappa B Kinase Alpha (IKKα). Consequently, ubiquitin-mediated processing of p100 is abrogated, leading to accumulation of cytoplasmic p100 and reduced nuclear p52. Functional validation in B cells shows dose-dependent inhibition of BAFF-induced survival (IC₅₀ = 373 nanomolar), mirroring genetic NIK ablation. This mechanism underlies the compound’s ability to deplete marginal zone B cells—a population dependent on non-canonical Nuclear Factor-Kappa B (NF-κB) signals [3] [4] [8].
The transcription factor RelB requires dimerization with p52 for nuclear import and transcriptional activity. By suppressing p52 generation, NIK SMI1 indirectly sequesters RelB in the cytoplasm. High-content imaging confirms inhibition of lymphotoxin-beta receptor (LTβR)-stimulated nuclear translocation of RelB/p52 heterodimers (IC₅₀ = 70 nanomolar) without affecting Tumor Necrosis Factor (TNF)-induced nuclear factor kappa B subunit RelA (RelA/p65) translocation. In systemic lupus erythematosus (SLE) models, this mechanism reduces pathogenic gene expression in kidneys, including chemokines (C-C motif chemokine ligand 2 (CCL2), C-X-C motif chemokine ligand 13 (CXCL13)) and adhesion molecules (Vascular Cell Adhesion Molecule 1 (VCAM-1)). Consequently, treated mice exhibit reduced germinal center B cells, plasma cell differentiation, and follicular helper T cells—key drivers of autoantibody production [1] [3] [7].
Table 3: Functional Consequences of NIK SMI1 in Disease Models
Biological Process | Effect of NIK SMI1 | Experimental Validation |
---|---|---|
B cell survival | Inhibited (IC₅₀ = 373 nM) | BAFF-stimulated mouse splenic B cells |
RelB nuclear translocation | Blocked (IC₅₀ = 70 nM) | High-content imaging in HeLa cells |
Germinal center formation | Reduced by >60% | NZB/W F1 lupus model |
Proinflammatory gene expression | Suppressed | Renal gene profiling in SLE mice |
Despite profound inhibition of non-canonical signaling, NIK SMI1 exhibits minimal interference with canonical NF-κB pathways. Tumor Necrosis Factor Receptor Superfamily Member 1A (TNF-R1) stimulation induces rapid Inhibitor Of Nuclear Factor Kappa B Kinase Subunit Beta (IKKβ)-dependent degradation of Inhibitor Of Nuclear Factor Kappa B Alpha (IκBα) and nuclear translocation of RelA, processes unaffected by NIK SMI1 even at 10 micromolar concentrations. However, nuanced crosstalk exists at the regulatory level:
Table 4: Pathway-Specific Effects of NIK SMI1
NF-κB Pathway Component | Non-Canonical Inhibition by NIK SMI1 | Canonical Pathway Response |
---|---|---|
IKKα/IKKβ | Blocks IKKα phosphorylation by NIK | No inhibition of IKKβ activity |
p100 processing | Suppresses p52 generation | p105 processing to p50 unaffected |
RelB nuclear translocation | Inhibited (IC₅₀ = 70 nM) | RelA translocation unchanged |
Cytokine production | Reduces BAFF/CD40-dependent cytokines | TNF-induced IL-6/IL-8 unaffected |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1